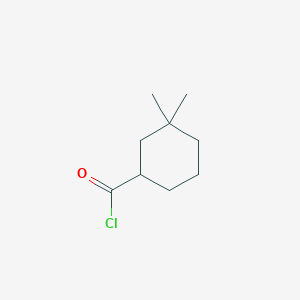
Adenosina 5'-fosfosulfato sal de sodio
Descripción general
Descripción
Synthesis Analysis
APS can be synthesized from adenosine 5'-phosphorimidazolides and sulfate bis(tributylammonium) salt, resulting in yields ranging from 70-90% for APS and its derivatives. This method serves as an efficient and scalable approach for the chemical synthesis of nucleoside 5'-phosphosulfates, highlighting APS's pivotal role in sulfur assimilation and metabolism in all living organisms (Kowalska et al., 2012).
Molecular Structure Analysis
The molecular structure of APS involves a unique coordination in facilitating a compact geometric structure. This coordination is essential for "fine-tuning" the electronic structure to prevent reduction of the cluster, as seen in the study of APS reductase's [4Fe-4S] cluster. Density functional theory (DFT) analysis and extended X-ray fine structure spectroscopy (EXAFS) have provided insights into the coordination, geometry, and electrostatics of the [4Fe-4S] cluster in APS reductase, revealing the crucial role of the iron-sulfur cluster in APS reduction (Bhave et al., 2011).
Chemical Reactions and Properties
APS kinase, an enzyme catalyzing the ATP-dependent conversion of inorganic sulfate to APS and further to 3'-phosphoadenosine 5'-phosphosulfate (PAPS), undergoes significant ligand-induced structural changes upon binding with MgADP and APS. These changes provide insight into the enzyme's substrate binding and catalytic mechanisms, demonstrating the enzyme's adaptability and specificity toward its substrates (Lansdon et al., 2002).
Physical Properties Analysis
The solvothermal synthesis of hydroxyapatite nanostructures using APS as an organic phosphorus source reveals the influence of solvents on the morphology of the product. This method provides an environmentally friendly and surfactant-free approach for synthesizing hydroxyapatite with diverse morphologies, indicating the versatility of APS in material science applications (Qi et al., 2015).
Aplicaciones Científicas De Investigación
Regulación de la asimilación de sulfato
El adenosina 5'-fosfosulfato (APS) desempeña un papel crucial en la regulación de la asimilación de sulfato, particularmente en respuesta al estrés salino en las plantas . La enzima clave de la asimilación de sulfato, la adenosina 5'-fosfosulfato reductasa (APR), está regulada por el estrés salino de forma independiente del ABA . Esta regulación es esencial para que las plantas se adapten a diversas condiciones de estrés .
Papel en la defensa contra el estrés de las plantas
El APS participa en la producción de compuestos que contienen azufre, que desempeñan un papel importante en la defensa contra el estrés de las plantas . Estos compuestos son esenciales para la desintoxicación de las especies reactivas de oxígeno (ROS), que se generan en condiciones de estrés y pueden dañar potencialmente las estructuras celulares .
Participación en la síntesis de glutatión
El glutatión, un tripéptido compuesto por Glu, Cys y Gly, desempeña un papel fundamental en la defensa contra diversos tipos de estrés . El APS, al ser parte del proceso de reducción de sulfato, está relacionado con la demanda de glutatión y la velocidad de reducción de sulfato .
Papel en la amplificación de ATP
El APS se utiliza como sustrato de la adenosina trifosfato (ATP) sulfurílasa para completar un bucle de reciclaje de PP (i) para la amplificación exponencial de ATP en la prueba de luminiscencia de ATP de la luciferasa de luciérnaga y otras pruebas de detección dependientes de la regeneración de pirofosfato .
Papel en las bacterias reductoras de sulfato
En las bacterias reductoras de sulfato (SRB), el APS se reduce a adenosina-monofosfato (AMP) y sulfito por la adenylylsulfato reductasa . Este proceso forma parte de la etapa inicial de la activación de sulfato en estas bacterias
Mecanismo De Acción
Target of Action
Adenosine 5’-Phosphosulfate Sodium Salt (APS) primarily targets two enzymes: ATP sulfurylase and adenosine 5’-phosphosulfate kinase . ATP sulfurylase is involved in the initial steps of sulfate activation and reduction, which are critical for the biosynthesis of sulfur-containing amino acids and other essential biomolecules . Adenosine 5’-phosphosulfate kinase, on the other hand, is involved in the sulfation process, which is crucial for the metabolism and detoxification of various compounds .
Mode of Action
APS acts as an ATP and sulfate competitive inhibitor of ATP sulfurylase . This means that APS competes with ATP and sulfate for the active site of the enzyme, thereby inhibiting its activity. APS also inhibits adenosine 5’-phosphosulfate kinase, preventing the process of sulfation .
Biochemical Pathways
APS is involved in the sulfate activation and reduction pathway, which is crucial for the biosynthesis of sulfur-containing amino acids and other essential biomolecules . By inhibiting ATP sulfurylase, APS can potentially disrupt this pathway, affecting the synthesis of these vital compounds. Similarly, by inhibiting adenosine 5’-phosphosulfate kinase, APS can interfere with the sulfation process, which plays a crucial role in the metabolism and detoxification of various compounds .
Result of Action
The inhibition of ATP sulfurylase and adenosine 5’-phosphosulfate kinase by APS can lead to disruptions in the sulfate activation and reduction pathway and the sulfation process . This can potentially affect the synthesis of sulfur-containing amino acids and other essential biomolecules, as well as the metabolism and detoxification of various compounds .
Action Environment
The action of APS can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of APS. Moreover, the presence of other compounds can also influence the action of APS, as they can compete with APS for the active sites of its target enzymes . .
Propiedades
InChI |
InChI=1S/C10H14N5O10PS.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-26(18,19)25-27(20,21)22;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H,20,21,22); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGKFGUVHSIJFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)O)O)O)N.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5NaO10PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585066 | |
| Record name | PUBCHEM_16218925 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102029-95-8 | |
| Record name | PUBCHEM_16218925 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine 5'-phosphosulfate sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B11934.png)

